![molecular formula C45H60ClN3O10 B12285762 (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride](/img/structure/B12285762.png)
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chlorid ist ein komplexes organisches Molekül mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung verfügt über eine einzigartige Struktur, die mehrere funktionelle Gruppen umfasst, was sie für Forscher in Chemie, Biologie und Materialwissenschaften interessant macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Der Prozess beginnt in der Regel mit der Herstellung des Indoliumkerns, gefolgt von der Einführung der Penta-2,4-dienylidene-Gruppe. In den folgenden Schritten werden die Ethoxy- und Methoxyethoxy-Gruppen hinzugefügt, die durch eine Reihe von Kondensations- und Substitutionsreaktionen zur Bildung des Endprodukts führen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dazu könnten der Einsatz automatisierter Synthesegeräte und High-Throughput-Screening-Methoden gehören, um die effizientesten Reaktionsbedingungen zu identifizieren.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the indolium core, followed by the introduction of the penta-2,4-dienylidene group. Subsequent steps involve the addition of the ethoxy and methoxyethoxy groups, culminating in the formation of the final product through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Das Vorhandensein mehrerer Doppelbindungen und aromatischer Ringe macht sie anfällig für Oxidationsreaktionen.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um ihre elektronischen Eigenschaften zu verändern.
Substitution: Die Ethoxy- und Methoxyethoxy-Gruppen können durch andere funktionelle Gruppen ersetzt werden, um Derivate mit unterschiedlichen Eigenschaften zu erzeugen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Chinon-Derivaten führen, während die Reduktion Dihydro-Derivate erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Diese Verbindung hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Ihre einzigartige Struktur ermöglicht es ihr, mit biologischen Makromolekülen zu interagieren, was sie zu einem potenziellen Kandidaten für die Medikamentenentwicklung macht.
Medizin: Die Fähigkeit der Verbindung, stabile Komplexe mit Metallionen zu bilden, könnte für therapeutische Zwecke genutzt werden.
Industrie: Ihre Eigenschaften machen sie für die Entwicklung fortschrittlicher Materialien geeignet, wie z. B. organische Halbleiter und Photovoltaikzellen.
Wirkmechanismus
Der Mechanismus, durch den diese Verbindung ihre Wirkung ausübt, beinhaltet Interaktionen mit bestimmten molekularen Zielstrukturen. Ihre Struktur ermöglicht es ihr, an Proteine und Enzyme zu binden und möglicherweise deren Aktivität zu hemmen. Die Fähigkeit der Verbindung, stabile Komplexe mit Metallionen zu bilden, spielt ebenfalls eine Rolle in ihrem Wirkmechanismus, da diese Komplexe zelluläre Prozesse stören können.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: The compound’s ability to form stable complexes with metal ions could be exploited for therapeutic purposes.
Industry: Its properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. Its structure allows it to bind to proteins and enzymes, potentially inhibiting their activity. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, as these complexes can interfere with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate
- (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;bromid
Einzigartigkeit
Die Einzigartigkeit dieser Verbindung liegt in ihrer Kombination aus funktionellen Gruppen und ihrer Fähigkeit, stabile Komplexe mit Metallionen zu bilden. Dies unterscheidet sie von anderen ähnlichen Verbindungen, denen möglicherweise eines oder mehrere dieser Merkmale fehlen.
Eigenschaften
Molekularformel |
C45H60ClN3O10 |
|---|---|
Molekulargewicht |
838.4 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2Z)-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]propanoate;chloride |
InChI |
InChI=1S/C45H60N3O10.ClH/c1-44(2)35-13-9-11-15-37(35)46(22-25-54-30-29-53-24-21-43(51)58-48-41(49)19-20-42(48)50)39(44)17-7-6-8-18-40-45(3,4)36-14-10-12-16-38(36)47(40)23-26-55-31-32-57-34-33-56-28-27-52-5;/h6-18H,19-34H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QBKOBGOQDYZADQ-UHFFFAOYSA-M |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCC(=O)ON5C(=O)CCC5=O)(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


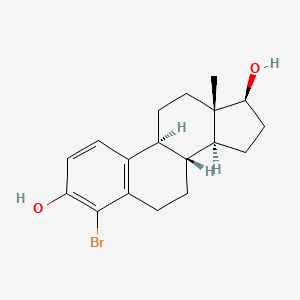
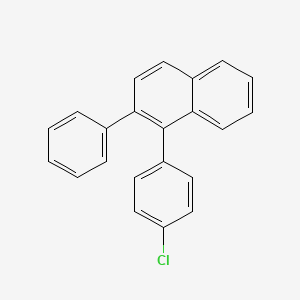
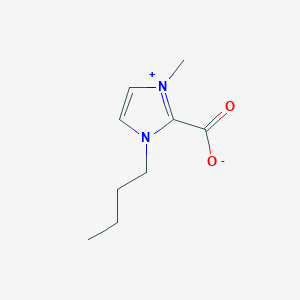

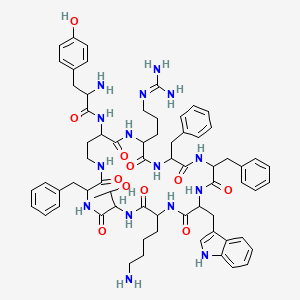
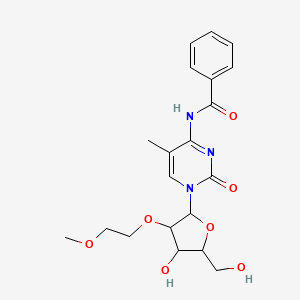
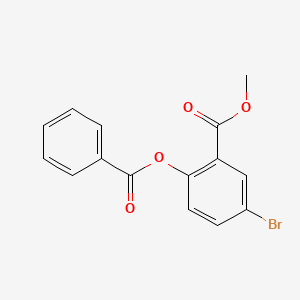
![1-Bromobenzo[c]phenanthrene](/img/structure/B12285718.png)
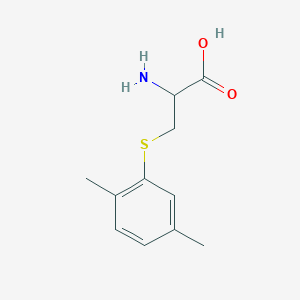


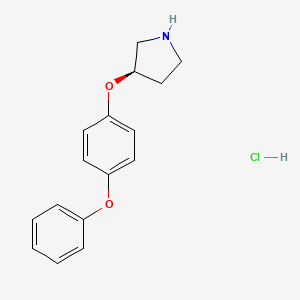
![tert-Butyl 6-bromo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B12285755.png)

